2-(4-三氟甲基苯甲酰)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

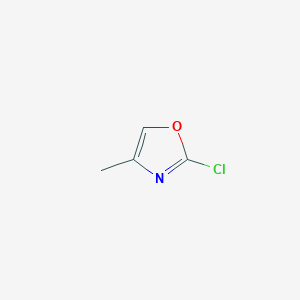

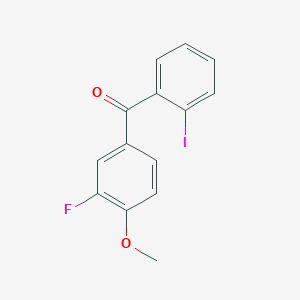

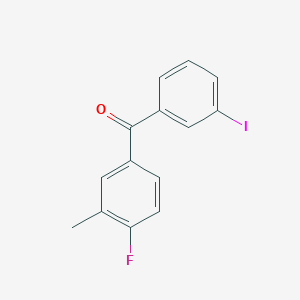

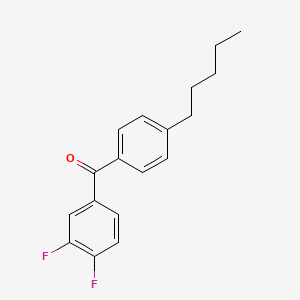

2-(4-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Trifluoromethylbenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A review of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972 aims to look for potential oxazole-based medicinal compounds .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Trifluoromethylbenzoyl)oxazole, are present in various chemical reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .科学研究应用

合成和催化

- 2,4-噁唑,包括衍生物如2-(4-三氟甲基苯甲酰)噁唑,在各种天然产物的合成中起着重要作用。罗等人(2012年)的研究展示了通过金催化氧化策略高效模块化合成这种结构。这个过程涉及末端炔烃和羧酰胺之间的环化,突出了双齿配体在合成过程中稳定反应中间体的作用(Luo, Ji, Li, & Zhang, 2012)。

官能化和偶联反应

- Flegeau等人(2006年)描述了使用Suzuki偶联反应官能化噁唑位置的方案。这种方法对于2-芳基-4-三氟乙酰噁唑特别有效,并已扩展到各种噁唑衍生物的合成,展示了这类化合物在复杂化学合成中的多功能性和适用性(Flegeau, Popkin, & Greaney, 2006)。

抗原虫活性

- Carballo等人(2017年)对2-氨基-4-苯基噁唑衍生物,一类相关化合物的研究显示,其在体外对贾第虫和阴道毛滴虫等生物的抗原虫活性显著。这些发现表明噁唑衍生物在治疗原虫感染中的潜在生物医药应用(Carballo et al., 2017)。

抗菌和抗癫痫药物

- 魏等人(2010年)研究了噁唑衍生物作为抗癫痫药物的潜在用途,展示了它们在医学应用中的潜力。这项研究突出了噁唑化合物在新药开发中治疗癫痫疾病的治疗价值(Wei, Wu, Sun, Chai, & Quan, 2010)。

- 张、赵和周(2018年)对基于噁唑的药物化学的研究提供了噁唑化合物多样的生物活性的全面概述,包括它们的抗菌、抗真菌和抗病毒性能,进一步强调了它们在药物开发中的重要性(Zhang, Zhao, & Zhou, 2018)。

安全和危害

未来方向

Oxazole-based molecules, including 2-(4-Trifluoromethylbenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

属性

IUPAC Name |

1,3-oxazol-2-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHMIRJRFVXFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642072 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethylbenzoyl)oxazole | |

CAS RN |

898759-66-5 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。